Prolyl-tyrosyl-glycinamide
Description
Prolyl-tyrosyl-glycinamide is a tripeptide comprising proline (Pro), tyrosine (Tyr), and glycinamide (Gly-NH₂) linked via peptide bonds. The sequence Pro-Tyr-Gly-NH₂ suggests structural features such as:
- Proline: A cyclic secondary amine contributing to conformational rigidity.
- Glycinamide: The C-terminal amide derivative of glycine, which may enhance metabolic stability compared to free carboxylic acid termini.
Properties
CAS No. |
132149-55-4 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O4/c17-14(22)9-19-15(23)13(8-10-3-5-11(21)6-4-10)20-16(24)12-2-1-7-18-12/h3-6,12-13,18,21H,1-2,7-9H2,(H2,17,22)(H,19,23)(H,20,24)/t12-,13-/m0/s1 |
InChI Key |
RROWGLVTQPWNAI-STQMWFEESA-N |
SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)N |
sequence |
PYG |
Synonyms |
Pro-Tyr-Gly-NH2 prolyl-tyrosyl-glycinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares prolyl-tyrosyl-glycinamide with analogous tripeptides:
*Inferred values based on peptide bond formation and component residues.
Key Observations:
Aromatic vs. Aliphatic Residues: this compound contains tyrosine, which introduces a polar aromatic group absent in prolyl-lysyl-glycinamide (lysine) and prolyl-alanyl-glycine (alanine). This may enhance interactions with hydrophobic or π-stacking domains in biological targets.
Terminal Modifications :
- The C-terminal amide in this compound and prolyl-lysyl-glycinamide contrasts with the free carboxylic acid in prolyl-alanyl-glycine. Amidation often reduces enzymatic degradation, extending half-life in vivo .
Functional Implications
Bioactivity and Stability
- This compound: The phenolic -OH of tyrosine may confer antioxidant properties or facilitate receptor binding (e.g., tyrosine kinase interactions). Its rigidity from proline could restrict conformational flexibility, affecting target selectivity.
- Prolyl-lysyl-glycinamide : The lysine side chain’s basicity might enable electrostatic interactions with negatively charged membranes or nucleic acids .
- Prolyl-alanyl-glycine : The shorter alanine side chain and free C-terminus likely reduce steric hindrance, favoring interactions with shallow binding pockets .
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